molecular formula C13H11BClFO3 B6301384 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid CAS No. 2121513-11-7

2-Benzyloxy-3-chloro-5-fluorophenylboronic acid

Cat. No.: B6301384
CAS No.: 2121513-11-7
M. Wt: 280.49 g/mol
InChI Key: WTEALDRQDQJQNS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-3-chloro-5-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

    Reduction: The aromatic ring can undergo reduction reactions, although these are less common for this compound.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Benzyloxy-3-chloro-5-fluorophenylboronic acid has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: Employed in the development of potential drug candidates due to its ability to form stable carbon-carbon bonds.

    Material Science: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

    Biological Research: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This mechanism is facilitated by the electron-donating and electron-withdrawing substituents on the aromatic ring, which influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyloxy-3-chloro-5-fluorophenylboronic acid is unique due to the combination of substituents on the aromatic ring, which provides a balance of electronic effects that enhance its reactivity and selectivity in cross-coupling reactions. The presence of the benzyloxy group also improves its solubility in organic solvents, making it more versatile for various applications .

Properties

IUPAC Name

(3-chloro-5-fluoro-2-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-12-7-10(16)6-11(14(17)18)13(12)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEALDRQDQJQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC=CC=C2)Cl)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185433
Record name Boronic acid, B-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-11-7
Record name Boronic acid, B-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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